molecular formula C19H16N2O3 B5588295 [(E)-(6-methoxynaphthalen-2-yl)methylideneamino] N-phenylcarbamate

[(E)-(6-methoxynaphthalen-2-yl)methylideneamino] N-phenylcarbamate

Cat. No.: B5588295
M. Wt: 320.3 g/mol
InChI Key: XQKIXGYJKPXDKO-DEDYPNTBSA-N
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Description

[(E)-(6-methoxynaphthalen-2-yl)methylideneamino] N-phenylcarbamate is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a methoxy group and a phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(6-methoxynaphthalen-2-yl)methylideneamino] N-phenylcarbamate typically involves a multi-step process. One common method includes the condensation of 6-methoxy-2-naphthaldehyde with aniline to form the Schiff base intermediate. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(E)-(6-methoxynaphthalen-2-yl)methylideneamino] N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

[(E)-(6-methoxynaphthalen-2-yl)methylideneamino] N-phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [(E)-(6-methoxynaphthalen-2-yl)methylideneamino] N-phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[(E)-(6-methoxynaphthalen-2-yl)methylideneamino] N-phenylcarbamate can be compared with other similar compounds, such as:

    Naphthalene derivatives: Compounds like 6-methoxy-2-naphthaldehyde and 2-naphthol share structural similarities but differ in their functional groups and reactivity.

    Carbamates: Compounds like phenyl carbamate and methyl carbamate have similar functional groups but differ in their overall structure and properties.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[(E)-(6-methoxynaphthalen-2-yl)methylideneamino] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-23-18-10-9-15-11-14(7-8-16(15)12-18)13-20-24-19(22)21-17-5-3-2-4-6-17/h2-13H,1H3,(H,21,22)/b20-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKIXGYJKPXDKO-DEDYPNTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=NOC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C=C2)/C=N/OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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